![molecular formula C31H39N2NaO6S2 B1149243 Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate CAS No. 120724-84-7](/img/structure/B1149243.png)

Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

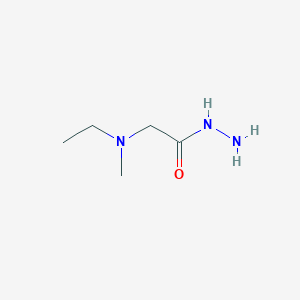

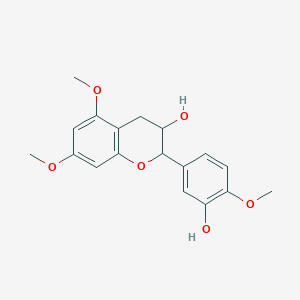

Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate is a useful research compound. Its molecular formula is C31H39N2NaO6S2 and its molecular weight is 622.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Structure Studies

A study modeled the molecular properties of a new substance similar to Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate, focusing on its maximum absorption in the near-IR region. This study provides insights into the electronic absorption spectrum and molecular structure through UV, IR, and PMR spectra analysis (Shahab, Almodarresiyeh, Kumar, & Darroudi, 2015).

Cancer Detection

A novel water-soluble near-infrared dye, structurally similar to the subject compound, was synthesized for potential use in cancer detection. This dye demonstrated an increased quantum yield and stability, making it suitable for labeling peptides and in vivo optical imaging for molecular-based beacons in cancer detection (Pham, Medarova, & Moore, 2005).

Antimicrobial Activity

Research on sulfonate derivatives, including quaternary ammonium salts structurally related to the compound , has shown significant antimicrobial and antifungal activities. These findings highlight the potential use of such compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Polymer Synthesis

A study on poly(4-anilino-1-butanesulfonic acid) sodium salt, which is closely related to the sodium sulfonate compound, showed its application in the synthesis of water-soluble polymers with high redox cyclability. This has implications for the development of advanced materials with enhanced electrochemical properties (Kim, Lee, Moon, Lee, & Rhee, 1994).

Sleep Aid Research

A new melatonin sulfonate derivative, structurally similar to the compound , was developed to address the solubility challenges of natural melatonin. This derivative exhibits higher water solubility and lower cytotoxicity, while retaining the sleep aid function, highlighting its potential in sleep aid drug development (Zhang, Yan, Tian, Li, Wang, Li, Li, Li, & Wu, 2020).

Surface Activity Studies

Research on anionic Gemini surfactants derived from cyanuric chloride, which includes compounds similar to the sodium sulfonate compound, demonstrated their surface activity and application properties. This has relevance in the development of surfactants with specific application properties like excellent wetting ability (Hu, Zhu, Wang, & Cao, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

The compound, Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate, is a complex molecule that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound may have a wide range of effects at the molecular and cellular levels.

Propiedades

Número CAS |

120724-84-7 |

|---|---|

Fórmula molecular |

C31H39N2NaO6S2 |

Peso molecular |

622.8 g/mol |

Nombre IUPAC |

sodium;4-[(2E)-2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C31H40N2O6S2.Na/c1-30(2)24-14-5-7-16-26(24)32(20-9-11-22-40(34,35)36)28(30)18-13-19-29-31(3,4)25-15-6-8-17-27(25)33(29)21-10-12-23-41(37,38)39;/h5-8,13-19H,9-12,20-23H2,1-4H3,(H-,34,35,36,37,38,39);/q;+1/p-1 |

Clave InChI |

SBQIZSUJAUKSIJ-UHFFFAOYSA-M |

SMILES isomérico |

CC1(C2=CC=CC=C2[N+](=C1C=C/C=C/3\C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |

SMILES canónico |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)

![(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1149172.png)